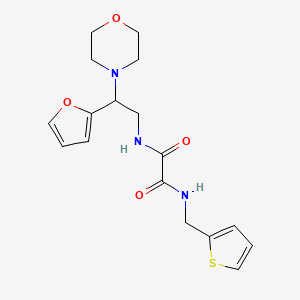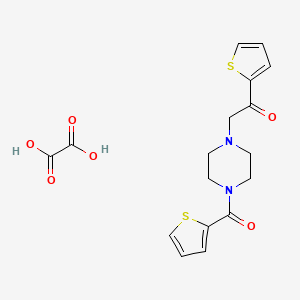![molecular formula C22H21NO5 B2786286 N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide CAS No. 921167-50-2](/img/structure/B2786286.png)
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide, commonly known as DMBC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMBC is a cyclopropane-containing benzofuran derivative, which makes it a unique compound with distinct properties.
Mechanism of Action
The mechanism of action of DMBC is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. DMBC has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. DMBC has also been shown to inhibit the activity of tubulin, which is a protein involved in cell division.
Biochemical and Physiological Effects:
DMBC has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMBC inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. DMBC has also been shown to inhibit the activity of HDACs, which can lead to changes in gene expression.
In vivo studies have shown that DMBC has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. DMBC has also been shown to have analgesic effects by reducing pain sensitivity in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of DMBC is its unique chemical structure, which makes it a useful compound for studying the structure-activity relationship of cyclopropane-containing compounds. DMBC is also relatively easy to synthesize, which makes it readily available for research.
One of the limitations of DMBC is its low solubility in water, which can make it difficult to use in certain experiments. DMBC is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Future Directions
There are several future directions for research on DMBC. One direction is to study the potential use of DMBC as an anticancer agent in combination with other drugs. Another direction is to study the potential use of DMBC as a precursor for the synthesis of cyclopropane-containing polymers with unique properties.
Further research is also needed to fully understand the mechanism of action of DMBC and its potential applications in the treatment of neurological disorders and chronic pain. Overall, DMBC is a promising compound with potential applications in various fields, and further research is needed to fully understand its properties and potential.
Synthesis Methods
The synthesis of DMBC involves the reaction of 3,4-dimethoxybenzoyl chloride with 3-methyl-1-benzofuran-5-carboxylic acid, followed by the addition of cyclopropanecarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The final product is obtained after purification using column chromatography.
Scientific Research Applications
DMBC has shown potential applications in various fields such as medicinal chemistry, pharmacology, and material science. In medicinal chemistry, DMBC has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. DMBC has also shown potential as an anti-inflammatory agent, which can be useful in the treatment of inflammatory diseases such as arthritis.
In pharmacology, DMBC has been studied as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. DMBC has also shown potential as an analgesic, which can be useful in the treatment of chronic pain.
In material science, DMBC has been studied as a potential precursor for the synthesis of cyclopropane-containing polymers. DMBC can be used as a monomer to synthesize polymers with unique properties such as high thermal stability and rigidity.
properties
IUPAC Name |
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-12-16-11-15(23-22(25)13-4-5-13)7-9-17(16)28-21(12)20(24)14-6-8-18(26-2)19(10-14)27-3/h6-11,13H,4-5H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRMEZOUGYOTBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3CC3)C(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Benzylpiperazin-1-yl)methyl]-2,6-di-tert-butylphenol](/img/structure/B2786204.png)
![1-chloro-4-{[(Z)-(4-fluoroanilino)(methylsulfanyl)methylidene]amino}benzene](/img/structure/B2786205.png)
![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-morpholin-4-ylsulfonylbenzoate](/img/structure/B2786206.png)




![1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]benzimidazole](/img/structure/B2786216.png)
![3-(2-(4-chlorophenyl)acetamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2786219.png)
![N'-(benzo[d][1,3]dioxole-5-carbonyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide](/img/structure/B2786221.png)
![3-oxo-N-(thiophen-2-ylmethyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2786222.png)

![6-Hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]-1,3-diazinan-2-one](/img/structure/B2786225.png)
![Potassium;(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B2786226.png)